physical and chemical properties of 1-(Chloromethyl)-2-methoxy-3-methylbenzene
physical and chemical properties of 1-(Chloromethyl)-2-methoxy-3-methylbenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Chloromethyl)-2-methoxy-3-methylbenzene
Introduction
1-(Chloromethyl)-2-methoxy-3-methylbenzene is a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique trifunctionalized benzene ring, featuring a reactive chloromethyl group, an electron-donating methoxy group, and a methyl group, makes it a valuable building block for the synthesis of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of this compound. We will delve into its reactivity, synthesis, spectroscopic characterization, and safe handling, offering insights grounded in established chemical principles and data from analogous structures. The information presented herein is designed to facilitate its application in the laboratory and to spur further investigation into its synthetic utility.
Chemical Identity and Structure
The structural arrangement of substituents on the benzene ring dictates the chemical behavior of 1-(Chloromethyl)-2-methoxy-3-methylbenzene. The IUPAC name, CAS number, and other key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-(Chloromethyl)-2-methoxy-3-methylbenzene |
| Synonym | 2-Methoxy-3-methylbenzyl chloride |
| CAS Number | 82212-51-9[1] |
| Molecular Formula | C₉H₁₁ClO[1] |
| Molecular Weight | 170.64 g/mol [1] |
| InChI | InChI=1S/C9H11ClO/c1-7-5-4-6-8(11-2)9(7)10/h4-6H,10H2,1-3H3 |
| InChIKey | RNIWKEKQJWKJMS-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC1=CC=CC(OC)=C1CCl |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C", pos="1,1.732!"]; C3 [label="C", pos="2,1.732!"]; C4 [label="C", pos="2.5,0.866!"]; C5 [label="C", pos="2,0!"]; C6 [label="C", pos="1,0!"];
// Substituents Cl [label="Cl", pos="3.5,0.866!"]; O [label="O", pos="-0.5,0!"]; C_methoxy [label="CH₃", pos="-1.5,0!"]; C_methyl [label="CH₃", pos="0,2.232!"]; C_chloromethyl [label="CH₂", pos="3,0.433!"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
C1 -- O; O -- C_methoxy; C2 -- C_methyl; C4 -- C_chloromethyl; C_chloromethyl -- Cl;
// Double bonds (approximated) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; }
Caption: Molecular Structure of 1-(Chloromethyl)-2-methoxy-3-methylbenzene.
Physical Properties
Specific experimental data for the physical properties of 1-(Chloromethyl)-2-methoxy-3-methylbenzene are not widely available in the literature. However, based on its structure and data from similar compounds, the following properties can be predicted:
| Property | Predicted Value/Observation | Basis for Prediction |
| Appearance | Colorless to light-yellow liquid or low-melting solid | General appearance of similar benzyl chlorides and anisole derivatives.[2][3] |
| Melting Point | Not available | |
| Boiling Point | > 200 °C (decomposes) | Similar substituted benzyl chlorides have high boiling points.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene). Insoluble in water. | Polarity of the molecule suggests solubility in organic solvents and insolubility in water.[6] |
Chemical Properties and Reactivity
The reactivity of 1-(Chloromethyl)-2-methoxy-3-methylbenzene is dominated by the benzylic chloride, which is activated towards nucleophilic substitution. The methoxy and methyl groups, being electron-donating, further enhance the reactivity of the chloromethyl group.
The methoxy group, in particular, can stabilize a developing positive charge on the benzylic carbon through resonance, thus favoring SN1-type reactions with weaker nucleophiles in polar protic solvents.[7] Stronger nucleophiles in polar aprotic solvents will favor an SN2 mechanism.[7]
Caption: Nucleophilic substitution pathways for 1-(Chloromethyl)-2-methoxy-3-methylbenzene.
Synthesis and Purification
A common method for the synthesis of benzylic chlorides is the chlorination of the corresponding alcohol using thionyl chloride (SOCl₂) or by chloromethylation of a suitable aromatic precursor.[7][8]
Proposed Synthesis from 2-Methoxy-3-methylbenzyl Alcohol
This method involves the conversion of the alcohol to the chloride, which is generally a high-yielding and clean reaction.
Caption: Proposed workflow for the synthesis of 1-(Chloromethyl)-2-methoxy-3-methylbenzene.
Detailed Experimental Protocol: Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-3-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (δ 6.8-7.3 ppm): Three peaks corresponding to the protons on the benzene ring.
-
Chloromethyl Protons (-CH₂Cl, δ ~4.5 ppm): A singlet corresponding to the two protons of the chloromethyl group.[9]
-
Methoxy Protons (-OCH₃, δ ~3.8 ppm): A singlet for the three protons of the methoxy group.[9]
-
Methyl Protons (-CH₃, δ ~2.2 ppm): A singlet for the three protons of the methyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons (δ 110-160 ppm): Six signals for the carbons of the benzene ring.
-
Chloromethyl Carbon (-CH₂Cl, δ ~45 ppm): The carbon of the chloromethyl group.
-
Methoxy Carbon (-OCH₃, δ ~55 ppm): The carbon of the methoxy group.
-
Methyl Carbon (-CH₃, δ ~15-20 ppm): The carbon of the methyl group.
IR (Infrared) Spectroscopy
-
C-H stretch (aromatic, ~3030-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the benzene ring.
-
C-H stretch (aliphatic, ~2850-3000 cm⁻¹): Stretching vibrations of the C-H bonds in the methyl and chloromethyl groups.
-
C=C stretch (aromatic, ~1450-1600 cm⁻¹): Characteristic stretching vibrations of the carbon-carbon bonds in the benzene ring.
-
C-O stretch (~1250 cm⁻¹): Asymmetric stretching of the aryl-alkyl ether.
-
C-Cl stretch (~650-800 cm⁻¹): Stretching vibration of the carbon-chlorine bond.
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): An expected molecular ion peak at m/z 170, with a characteristic M+2 isotope peak at m/z 172 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.
-
Major Fragmentation: Loss of a chlorine radical to form a stable benzylic carbocation at m/z 135. Further fragmentation may involve the loss of a methyl radical from the methoxy group or other rearrangements.
Safety and Handling
Substances containing a benzylic chloride moiety are generally considered hazardous.[3][11]
-
Hazards: Likely to be corrosive, a lachrymator (tear-inducing), and an irritant to the skin, eyes, and respiratory tract.[3][11] Handle with appropriate personal protective equipment (PPE).
-
Handling: Use in a well-ventilated fume hood.[12] Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2] Storage under an inert atmosphere is recommended to prevent degradation.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(Chloromethyl)-2-methoxy-3-methylbenzene is a reactive and versatile chemical intermediate. Its properties, largely governed by the activated benzylic chloride, make it a valuable precursor for a wide range of chemical transformations. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, handling, and application in research and development, based on established chemical principles and data from closely related structures.
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